molecular formula C21H22N2O3 B6583598 ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate CAS No. 1242907-09-0

ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate

Cat. No. B6583598
CAS RN: 1242907-09-0
M. Wt: 350.4 g/mol
InChI Key: DTZJNUZAVDLGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate, commonly referred to as E8M2O4PEDHC, is a heterocyclic compound belonging to the quinoline family of compounds. It is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical, agricultural, and food industries. E8M2O4PEDHC has been studied extensively in recent years, with many researchers focusing on its synthesis, mechanism of action, biochemical and physiological effects, and the advantages and limitations of its use in lab experiments.

Advantages and Limitations for Lab Experiments

The use of E8M2O4PEDHC in lab experiments has a number of advantages. It is relatively easy to synthesize, and its reactivity can be easily controlled. Additionally, it is relatively inexpensive and can be obtained in large quantities. However, it also has some limitations. For example, it can be difficult to purify, and its reactivity can be unpredictable. Additionally, it can be toxic if not handled properly.

Future Directions

The potential applications of E8M2O4PEDHC are vast, and there are a number of future directions that researchers could take. For example, further research could be done on the biochemical and physiological effects of E8M2O4PEDHC, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done on the synthesis of E8M2O4PEDHC, as well as its potential uses in the pharmaceutical, agricultural, and food industries. Finally, further research could be done on the mechanism of action of E8M2O4PEDHC, as well as its potential toxicity and reactivity.

Synthesis Methods

E8M2O4PEDHC can be synthesized through a number of different methods. One of the most common methods is the condensation of ethyl phenylacetate and 2-amino-1,2-dihydroquinoline-3-carboxylic acid, which yields the desired product in good yields. This reaction can be carried out in either aqueous or organic solvents, depending on the desired outcome. Other methods of synthesis include the reaction of ethyl phenylacetate with 2-amino-1,2-dihydroquinoline-3-carboxylic acid chloride, the reaction of ethyl phenylacetate with 2-amino-1,2-dihydroquinoline-3-carboxylic acid ethyl ester, and the reaction of ethyl phenylacetate with ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate.

Scientific Research Applications

E8M2O4PEDHC has been studied extensively in recent years due to its potential applications in the pharmaceutical, agricultural, and food industries. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, antimalarial drugs, and antifungal agents. It has also been used in the synthesis of a variety of agricultural and food products, including insecticides, herbicides, and food additives. In addition, it has been used in the synthesis of a variety of organic compounds, including dyes and pigments.

properties

IUPAC Name

ethyl 8-methyl-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-26-21(25)17-19(22-13-12-15-9-5-4-6-10-15)16-11-7-8-14(2)18(16)23-20(17)24/h4-11H,3,12-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZJNUZAVDLGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methyl-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

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